molecular formula C19H19N5O2 B6034934 N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide

Cat. No.: B6034934
M. Wt: 349.4 g/mol
InChI Key: SBZWUSUIHKQBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide is a complex organic compound that features a unique structure combining pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazine intermediates. The key steps include:

    Formation of the Pyridine Intermediate: This involves the reaction of 6-methylpyridin-3-ol with appropriate reagents to introduce the oxypyridinyl group.

    Formation of the Pyrazine Intermediate: This involves the synthesis of 3-pyrazin-2-ylpropanamide through standard pyrazine formation reactions.

    Coupling Reaction: The final step involves coupling the pyridine and pyrazine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide stands out due to its unique combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14-4-6-17(13-23-14)26-19-15(3-2-8-22-19)11-24-18(25)7-5-16-12-20-9-10-21-16/h2-4,6,8-10,12-13H,5,7,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWUSUIHKQBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.